(1-(4-Nitrophenyl)piperidin-3-yl)methanol

描述

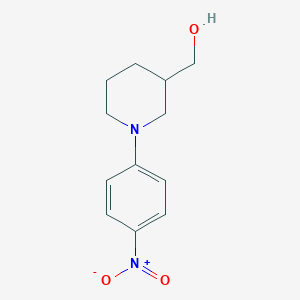

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is an organic compound with the molecular formula C12H16N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a nitrophenyl group attached to the piperidine ring, which is further connected to a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity suitable for industrial applications.

化学反应分析

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, a critical step in pharmaceutical intermediate synthesis.

Key Methods :

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

Iron-mediated reduction involves acid-promoted dissolution of Fe⁰, generating Fe²⁺ ions that transfer electrons to the nitro group.

Oxidation Reactions

The hydroxymethyl group is oxidized to aldehydes or carboxylic acids under controlled conditions.

Oxidation Pathways :

Selectivity Notes :

-

Chromium-based oxidants favor aldehyde formation, while strong oxidants like KMnO₄ produce carboxylic acids.

-

Overoxidation risks are mitigated by low-temperature conditions .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitro group activates the aromatic ring for substitution reactions.

Demonstrated Reactions :

Kinetic Analysis :

-

Reactions follow second-order kinetics, with entropy control (isokinetic temperature = 169 K) in polar aprotic solvents .

-

Electron-withdrawing nitro groups enhance ring activation, enabling substitution at milder temperatures .

Esterification and Etherification

The hydroxymethyl group participates in ester/ether formation, expanding derivatization potential.

Synthetic Applications :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AcCl/Pyridine | Dichloromethane, 0°C, 1 hr | Acetylated derivative | 89% | |

| TosCl/Et₃N | THF, 25°C, 12 hr | Tosylate intermediate | 75% |

Structural Confirmation :

-

Products characterized by ¹H/¹³C NMR and HRMS show distinct shifts for ester carbonyls (δ ~170 ppm) and ether linkages (δ ~70 ppm) .

Side Reactions and Byproduct Formation

Competing pathways under non-optimized conditions:

-

Dichlorination : Exposure to PCl₅ yields 3,3-dichloro derivatives (e.g., 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one) .

-

Radical Intermediates : Aminyl radicals form in Au(III)-catalyzed reactions, leading to dimerization byproducts .

Stability and Reaction Optimization

Critical Factors :

-

Solvent Choice : DMF enhances NAS efficiency due to high polarity and boiling point .

-

Temperature Control : Reductions >60°C risk nitro group over-reduction to hydroxylamines .

-

Catalyst Loading : Pd-C (5 wt%) balances cost and activity in hydrogenations .

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials science applications.

科学研究应用

Medicinal Chemistry

- Anticancer Research :

- Recent studies have indicated that (1-(4-Nitrophenyl)piperidin-3-yl)methanol exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's IC50 values suggest moderate to potent activity, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may inhibit kinases that play critical roles in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Neuroscience

-

Cognitive Enhancement :

- Preliminary research suggests that this compound may influence neurotransmitter systems, particularly those related to cognition and memory. Its potential as a cognitive enhancer is under investigation, with implications for treating neurodegenerative diseases.

-

Pain Management :

- The compound's analgesic properties are being explored, particularly in the context of chronic pain management. Its interaction with pain receptors could lead to the development of new pain relief medications.

Materials Science

- Polymer Synthesis :

- The compound serves as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored characteristics for specific applications.

Anticancer Activity Study

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed significant cytotoxicity. The mechanism was attributed to the inhibition of key survival pathways, suggesting its potential as a lead compound for anticancer drug development.

Enzyme Modulation Investigation

Another investigation focused on the compound's role as an enzyme inhibitor, showing promise in modulating metabolic pathways relevant to obesity and diabetes management. This highlights the compound's versatility beyond oncology.

作用机制

The mechanism of action of (1-(4-Nitrophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can modulate the compound’s binding affinity to receptors or enzymes, influencing its biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile.

相似化合物的比较

Similar Compounds

- (1-(4-Nitrophenyl)piperidin-4-yl)methanol

- (1-(4-Nitrophenyl)piperidin-2-yl)methanol

- (1-(4-Nitrophenyl)piperidin-3-yl)ethanol

Uniqueness

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the nitrophenyl group and the methanol moiety can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

生物活性

Overview

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a chemical compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure features a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 166438-83-1

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but exhibits low solubility in water .

The compound is believed to interact with various biological targets, primarily through inhibition of specific enzymes or receptors. The presence of the nitrophenyl group may enhance its affinity for certain biological molecules, while the hydroxymethyl group could facilitate hydrogen bonding interactions .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including those resistant to conventional antibiotics. The compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity .

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in these cells has been documented, making it a candidate for further investigation in cancer therapy .

- Neuropharmacological Effects : Given its piperidine backbone, the compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders or as an analgesic agent .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis

When comparing this compound to structurally similar compounds, distinct differences in biological activity emerge:

属性

IUPAC Name |

[1-(4-nitrophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESWKCVPRIYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593248 | |

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-83-1 | |

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。